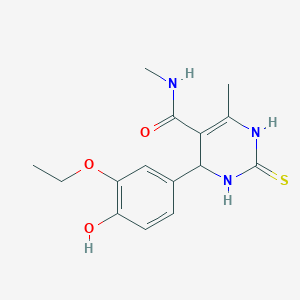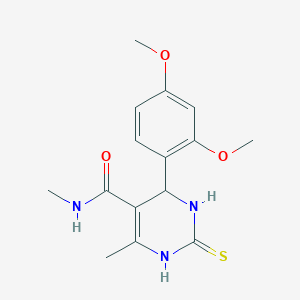![molecular formula C22H24N2O3S B297712 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one, also known as DMEDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
科学的研究の応用
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts.
作用機序
The mechanism of action of 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one may exert its biological activities through the inhibition of enzymes, such as topoisomerase II and β-glucuronidase.
Biochemical and Physiological Effects:
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one exhibits antitumor activity in mice. 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One advantage of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Another advantage is its diverse applications in various fields. However, one limitation of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for research on 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate its safety and toxicity profile.
合成法
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-ethylbenzaldehyde, 2,5-dimethoxybenzaldehyde, and 2-ethylphenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction yields 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one as a yellow solid with a melting point of 214-216°C.
特性
製品名 |
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H24N2O3S |
分子量 |
396.5 g/mol |
IUPAC名 |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-5-15-9-7-8-10-18(15)23-22-24(6-2)21(25)20(28-22)14-16-13-17(26-3)11-12-19(16)27-4/h7-14H,5-6H2,1-4H3/b20-14+,23-22? |
InChIキー |
PDCCCUSGCZTMKO-GXTKKWAKSA-N |
異性体SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2)CC |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC |
正規SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B297631.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B297632.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)


![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)




![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)